Active Ester Hydrolysis Stability in SPPS
When activated with standard SPPS coupling reagents (PyBOP/DIEA or HOBt/DIC), the active ester derived from this β²-amino acid tert-butyl ester is classified as a 'non-hydrolyzing' species: decomposition remains below 5% after 24 h in DMF-d₇ solution at ambient temperature. In contrast, α-amino acid active esters fall into two categories—rapidly hydrolyzing (t < 6 h, >90% conversion) for residues such as Gly and Ala, and slowly hydrolyzing (6 < t < 24 h) for branched residues such as Ile and Thr [1]. This means that for extended coupling reactions required by sterically hindered or difficult sequences, the β²-amino acid active ester retains its reactive integrity at least 4-fold longer than the most stable α-amino acid active esters tested [1].
| Evidence Dimension | Active ester hydrolysis half-life during SPPS in situ activation |
|---|---|
| Target Compound Data | >24 h stability, <5% decomposition (β-amino acid class, tert-butyl ester subclass) |
| Comparator Or Baseline | α-Amino acid active esters: fast hydrolysis t < 6 h (>90% conversion); slow hydrolysis 6 < t < 24 h (branched α-amino acids such as Ile, Thr) |
| Quantified Difference | At least 4-fold longer active ester lifetime; β-amino acid active esters remain >95% intact at 24 h, whereas α-amino acid active esters reach >90% decomposition within 6 h (fast) or 6–24 h (slow) |
| Conditions | Time-resolved ¹H NMR in DMF-d₇, PyBOP/DIEA and HOBt/DIC coupling systems, ambient temperature |
Why This Matters
For procurement decisions in SPPS-based research or manufacturing, this compound's active ester stability directly translates to higher crude peptide purity and yield for long or difficult couplings—reducing the need for excess expensive building blocks and minimizing re-synthesis cycles [1].
- [1] Goldschmidt Gőz V, Nagy A, Farkas V, Keszei E, Perczel A. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Adv. 2019;9:30720-30728. doi:10.1039/C9RA06124J View Source
